molecular formula C16H4N6O4S B10872799 4,4'-Sulfanediylbis(5-nitrobenzene-1,2-dicarbonitrile)

4,4'-Sulfanediylbis(5-nitrobenzene-1,2-dicarbonitrile)

Cat. No.: B10872799
M. Wt: 376.3 g/mol
InChI Key: QQMWQGDXNNEZNM-UHFFFAOYSA-N
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Description

2-CYANO-4-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-5-NITROPHENYL CYANIDE is a complex organic compound characterized by multiple cyano and nitro functional groups

Preparation Methods

The synthesis of 2-CYANO-4-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-nitroaniline with sulfur-containing reagents under controlled conditions to introduce the sulfanyl group. Subsequent nitration and cyanation steps are performed to achieve the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amine derivatives and substituted nitriles.

Scientific Research Applications

2-CYANO-4-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-5-NITROPHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its cyano and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack on the cyano groups and reduction of the nitro groups.

Comparison with Similar Compounds

Similar compounds include:

    4,5-Dicyano-1,2,3-Triazole:

    2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone: Used as an oxidizing agent in organic synthesis.

Properties

Molecular Formula

C16H4N6O4S

Molecular Weight

376.3 g/mol

IUPAC Name

4-(4,5-dicyano-2-nitrophenyl)sulfanyl-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H4N6O4S/c17-5-9-1-13(21(23)24)15(3-11(9)7-19)27-16-4-12(8-20)10(6-18)2-14(16)22(25)26/h1-4H

InChI Key

QQMWQGDXNNEZNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])SC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C#N)C#N

Origin of Product

United States

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